TLR7-agonist-1
Overview
Description
TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .
Scientific Research Applications
Vaccine Adjuvant
- Field : Immunology
- Application : TLR7-agonist-1 has been used as an adjuvant in various vaccine platforms, including influenza and SARS-CoV-2 vaccines . It enhances the immune response to the vaccine, making it more effective .
- Method : The TLR7-agonist-1 is incorporated into the vaccine formulation. Its controlled release minimizes toxic side effects and induces early cross-reactivity for influenza subtypes and SARS-CoV-2 variants .
- Results : The use of TLR7-agonist-1 as an adjuvant has shown promising results in enhancing the efficacy of vaccines .
Cancer Immunotherapy
- Field : Oncology
- Application : TLR7-agonist-1 has been used in cancer immunotherapy, particularly in the development of cancer vaccines . It has also been used in combination with other therapies such as chemotherapeutic drugs, radiation, and other immunotherapies .
- Method : TLR7-agonist-1 is used as a functional adjuvant in cancer vaccines. It is also used in an autologous cancer vaccine leveraging membrane-bound Mannan-BAM .
- Results : The use of TLR7-agonist-1 in cancer immunotherapy has shown promising results in treating different types of cancers .
Nanoparticle-Based Drug Delivery
- Field : Nanomedicine
- Application : TLR7-agonist-1 has been incorporated into nanoparticles for enhanced efficacy in immune checkpoint therapy .
- Method : The TLR7-agonist-1 is encapsulated in nanoparticles, which allows for sustained release and continuous immune stimulation using low drug doses in the local microenvironment .
- Results : This strategy has shown effectiveness against multiple tumor types, including colon, pancreatic, and glioblastoma .
Synthesis of Novel TLR7 Agonistic Triazole Tethered Imidazoquinolines
- Field : Biochemistry
- Application : TLR7-agonist-1 has been used in the synthesis of novel TLR7 agonistic triazole tethered imidazoquinolines . These molecules target TLR7/8 receptors and have a pro-inflammatory immune response .
- Method : The TLR7-agonist-1 is used in the synthesis of a new class of imidazoquinolines retaining the N-isobutyl substitution of an imidazole moiety .
- Results : The synthesized analogues were able to target the TLR7 receptors and also had a pro-inflammatory immune response .
Anti-Tumor Activity
- Field : Oncology
- Application : TLR7-agonist-1 has shown potential benefits in oncotherapy, including inhibition of cell proliferation, triggering of apoptosis, and suppression of metastasis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The use of TLR7-agonist-1 has exhibited a series of potential benefits in oncotherapy .
Safety And Hazards
properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOYFLAKSGBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7-agonist-1 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.